Arylchloride

Aryl chlorides, also known as substituted phenyl chlorides, are a class of organic compounds characterized by the presence of one or more chlorine atoms directly attached to an aromatic ring. These compounds play a pivotal role in various synthetic procedures due to their reactivity and versatility. Aryl chlorides can be prepared through halogenation of aromatic compounds using chlorine gas under appropriate conditions such as UV light or iron chloride catalysts.

The primary application of aryl chlorides lies in organic synthesis, where they serve as precursors for the formation of a wide range of functionalized aromatic derivatives via substitution reactions. They are also utilized in the preparation of various pharmaceutical intermediates and agrochemicals due to their ease of transformation into more complex molecules through further synthetic steps.

Safety considerations are paramount when handling aryl chlorides, given their reactive nature. Proper protective measures should be taken to prevent accidental exposure or inhalation, as chlorine is highly toxic. Furthermore, the disposal of aryl chloride-containing waste products must comply with environmental regulations to mitigate potential ecological impacts.

| Struktur | Chemischer Name | CAS | MF |

|---|---|---|---|

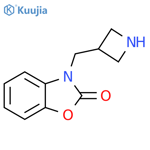

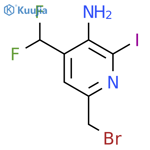

|

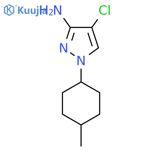

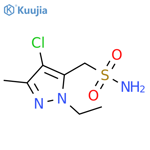

2-(4-Chloro-1H-pyrazol-1-yl)butylamine | 1172929-76-8 | C7H12ClN3 |

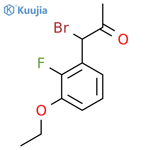

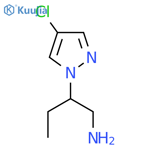

|

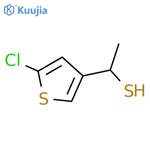

5-chloro-3-propyl-1,2,4-Thiadiazole | 89180-95-0 | C5H7ClN2S |

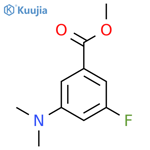

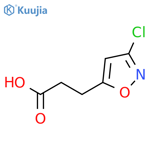

|

3-(3-chloro-1,2-oxazol-5-yl)propanoic acid | 80403-82-3 | C6H6NO3Cl |

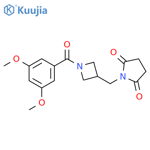

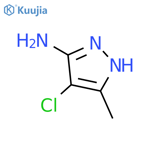

|

4-Chloro-5-methyl-1H-pyrazol-3-amine | 110580-44-4 | C4H6N3Cl |

|

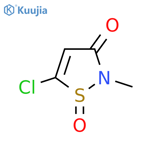

57122-19-7 | C4H4ClNO2S | |

|

4-Chloro-1-(4-methylcyclohexyl)-1h-pyrazol-3-amine | 1341883-71-3 | C10H16ClN3 |

|

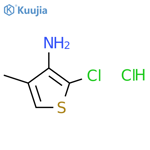

2-chloro-4-methylthiophen-3-amine hydrochloride | 848252-38-0 | C5H7Cl2NS |

|

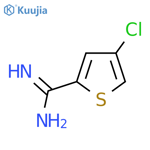

4-Chlorothiophene-2-carboximidamide | 1361003-73-7 | C5H5ClN2S |

|

1-(5-Chlorothiophen-3-yl)ethane-1-thiol | 1692664-11-1 | C6H7ClS2 |

|

(4-chloro-1-ethyl-3-methyl-1H-pyrazol-5-yl)methanesulfonamide | 1484641-23-7 | C7H12ClN3O2S |

Verwandte Literatur

-

Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980

-

Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057

-

Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830

-

Kaitie A. Giffin,Ilia Korobkov,R. Tom Baker Dalton Trans., 2015,44, 19587-19596

Empfohlene Lieferanten

-

Wuhan Comings Biotechnology Co., Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Wuhan ChemNorm Biotech Co.,Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Hangzhou Runyan Pharmaceutical Technology Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Minglong (Xianning) Medicine Co., Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Shandong Feiyang Chemical Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

Empfohlene Produkte